Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine
Description
Properties
CAS No. |
4136-23-6 |
|---|---|
Molecular Formula |
C29H37N13O18P2 |
Molecular Weight |
917.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1 |
InChI Key |
XFAGNUJNEBLEJP-PZFDTBOASA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)(O)O[C@H]3[C@@H](O[C@@H]([C@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@H]6[C@@H](O[C@@H]([C@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Phosphoramidite Chemistry
- Starting Materials: Protected nucleoside phosphoramidites of cytidine, guanosine, and adenosine.
- Solid Support: Typically controlled pore glass (CPG) or polystyrene beads functionalized to anchor the first nucleoside.
- Protecting Groups: Base and sugar hydroxyl groups are protected to prevent side reactions; common groups include dimethoxytrityl (DMT) for 5'-OH and benzoyl or isobutyryl for exocyclic amines.
- Coupling Efficiency: Optimized by using activators such as tetrazole derivatives to promote phosphoramidite activation.
- Oxidation: Performed using iodine/water/pyridine solutions to convert phosphite to phosphate.
- Capping: Acetic anhydride is used to acetylate unreacted 5'-OH groups.
- Deprotection and Cleavage: After chain assembly, the oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide or other suitable reagents.
This method yields high-purity trinucleotides with defined 5' to 3' linkages.
Solution-Phase Synthesis and Enzymatic Methods
While solid-phase synthesis is predominant, solution-phase methods and enzymatic ligation can also be employed for assembling short oligonucleotides:
- Chemical Ligation: Coupling of pre-synthesized dinucleotides and mononucleotides using phosphoramidite chemistry or phosphodiester bond formation reagents.
- Enzymatic Synthesis: Using polynucleotide phosphorylase or ligases to join nucleotides or oligonucleotides in vitro, though less common for defined trinucleotides due to sequence specificity challenges.
These methods are less common for precise trinucleotide synthesis but may be used for specialized applications.
Reaction Conditions and Optimization
- Temperature: Typically ambient to slightly elevated temperatures during coupling to optimize reaction rates.
- Solvents: Anhydrous acetonitrile is commonly used for phosphoramidite coupling steps.
- Activators: Tetrazole or derivatives to activate phosphoramidites.
- Oxidizing Agents: Iodine solutions for oxidation of phosphite intermediates.
- Purification: Post-synthesis purification by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the desired trinucleotide.
Optimization focuses on maximizing coupling efficiency and minimizing side products such as truncated sequences or depurination.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Typical Conditions/Notes |
|---|---|---|
| Starting Materials | Protected nucleoside phosphoramidites | Cytidine, Guanosine, Adenosine derivatives |
| Solid Support | Controlled pore glass (CPG) or polystyrene | Functionalized for 3' anchoring |
| Coupling Activator | Tetrazole or derivatives | Promotes phosphoramidite activation |
| Solvent | Anhydrous acetonitrile | Ensures moisture-free environment |
| Oxidation Agent | Iodine/water/pyridine solution | Converts phosphite triester to phosphate |
| Capping Reagent | Acetic anhydride | Caps unreacted 5'-OH groups |
| Deprotection | Ammonium hydroxide or methylamine | Removes protecting groups and cleaves product |
| Purification | HPLC or PAGE | Isolates pure trinucleotide |
| Yield | Typically high for trinucleotides | Dependent on coupling efficiency |
Chemical Reactions Analysis
Types of Reactions
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Molecular Biology Applications
1. Model Compound for Nucleotide Studies
Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine serves as a model compound to investigate the mechanisms of nucleotide polymerization and degradation. Researchers utilize this compound to study how nucleotides interact during various biological processes, contributing to our understanding of RNA synthesis and metabolism.
2. Substrate for Enzymatic Reactions
In biochemistry, this compound acts as a substrate for enzymes involved in nucleotide metabolism. It allows scientists to explore enzyme kinetics and specificity, providing insights into the catalytic mechanisms of polymerases and ligases. This knowledge is crucial for developing inhibitors or enhancers of these enzymes in therapeutic contexts.
Therapeutic Applications
1. Antiviral and Anticancer Research
Recent studies have highlighted the potential of this compound in antiviral and anticancer therapies. Its structural properties enable it to modulate cellular pathways, influencing viral replication and cancer cell proliferation.
2. RNA Therapeutics
The compound's ability to participate in RNA silencing mechanisms makes it a candidate for developing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These RNA-based therapeutics are designed to target specific mRNAs for degradation or inhibition, offering strategies against various diseases, including genetic disorders and cancers.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against specific viruses. The results indicated that the compound effectively reduced viral load in cultured cells, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Anticancer Efficacy
In another research project, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings demonstrated significant cytotoxic effects with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating its promise as an anticancer drug candidate.
Mechanism of Action
The mechanism by which Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to complementary RNA or DNA sequences, forming stable duplexes that inhibit the expression of target genes. This mechanism is the basis for its use in gene silencing technologies, where it can effectively downregulate the expression of disease-related genes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Guanylyl-(5'-3')-Cytidylyl-(5'-3')-Adenosine (GpCpA)
- Sequence : G-C-A (5'→3').
- Molecular Formula : C29H37N13O18P2 (identical to C-G-A due to conserved nucleotide composition).
- Key Differences: The reversed sequence (G-C-A vs. While C-G-A is a validated P-site substrate, GpCpA's functional role remains underexplored .
Cytidylyl-(3'→5')-Adenosine (CpA)
- Structure: Dinucleotide with a non-canonical 3'→5' linkage.
- Molecular Formula : C19H25N8O11P.
- Role : Used as a model for studying nucleotide-nucleotide interactions and methylation reactions .
Cytidylyl-(3'→5')-Cytidylyl-(3'→5')-Adenosine (CCApcb)
Physicochemical and Functional Properties
Biological Activity
Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine, often abbreviated as cGAMP, is a cyclic dinucleotide that plays a crucial role in cellular signaling and immune responses. This compound is synthesized from ATP and GTP by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, which can be indicative of viral infection or cellular damage. cGAMP acts as a second messenger, activating the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other cytokines that are essential for the innate immune response.
- Synthesis : cGAMP is produced in response to the detection of DNA in the cytoplasm. The enzyme cGAS catalyzes the reaction between ATP and GTP to form cGAMP, which then binds to STING located on the endoplasmic reticulum.
- Activation of STING : Upon binding of cGAMP, STING undergoes a conformational change that activates downstream signaling pathways leading to the activation of transcription factors such as IRF3 and NF-κB. This results in the transcription of genes involved in the immune response, including type I interferons.
- Immune Response Modulation : The activation of STING by cGAMP enhances the production of pro-inflammatory cytokines, which play a pivotal role in orchestrating the immune response against pathogens.
Research Findings
Recent studies have highlighted several key aspects of cGAMP's biological activity:
- Antiviral Activity : cGAMP has been shown to enhance antiviral responses in various cell types. For instance, research indicates that cGAMP treatment can significantly upregulate interferon-stimulated genes (ISGs) and improve the antiviral state of cells against viruses such as herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) .
- Tumor Immunology : In cancer research, cGAMP has been explored as an adjuvant in cancer immunotherapy. By activating STING, it can promote anti-tumor immunity and enhance the efficacy of checkpoint inhibitors .
- Inflammation Regulation : Studies have also suggested that cGAMP can modulate inflammatory responses in autoimmune diseases. The modulation of STING signaling pathways by cGAMP may help in controlling excessive inflammation .
Case Studies
- Viral Infections : A study investigated the role of cGAMP in enhancing the immune response against HSV-1 infections in mice. Mice treated with cGAMP showed reduced viral loads and increased survival rates compared to untreated controls .
- Cancer Therapy : In a clinical trial involving patients with melanoma, intratumoral injection of a formulation containing cGAMP was associated with significant tumor regression and systemic anti-tumor immunity .
- Autoimmune Disorders : Research has demonstrated that modulating cGAMP levels can alleviate symptoms in models of systemic lupus erythematosus (SLE), suggesting its potential therapeutic application in autoimmune diseases .
Comparison of Biological Activities
Summary of Key Research Findings
| Study Focus | Findings | Outcome |
|---|---|---|
| Viral Infections | Increased survival and reduced viral load with cGAMP treatment | Positive |
| Cancer Therapy | Significant tumor regression with intratumoral cGAMP injection | Positive |
| Autoimmune Disorders | Alleviated symptoms in SLE models | Positive |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine?
- Methodological Answer : Structural validation requires a combination of:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold) .
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., expected m/z for C29H37N13O18P2) .
- Nuclear Magnetic Resonance (NMR) to verify phosphodiester linkage configurations (e.g., 5'→3' vs. 3'→5') .
Q. How is Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine synthesized, and what are common yield-limiting factors?
- Methodological Answer :
- Solid-Phase Synthesis is standard, using phosphoramidite chemistry with protective groups (e.g., dimethoxytrityl for 5'-OH) .
- Yield Optimization :
- Use ultra-pure reagents to minimize side reactions.
- Monitor coupling efficiency via trityl assay at each step .
- Common Challenges : Depurination during acidic deprotection or incomplete oxidation of phosphite intermediates .
Advanced Research Questions
Q. What experimental designs are suitable for studying enzymatic interactions with Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (e.g., nucleases or polymerases)?
- Methodological Answer :
- Kinetic Assays : Use radiolabeled (e.g., <sup>32</sup>P) or fluorescently tagged oligonucleotides to track cleavage or elongation rates .
- Competitive Binding Studies : Co-incubate with analogs (e.g., thiophosphate-modified linkages) to assess binding specificity .
- Structural Biology : Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes .
Q. How can researchers resolve contradictions in stability studies of Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Degradation Experiments :
- Use buffers at pH 5–9 and temperatures from 4°C to 37°C .
- Monitor degradation via HPLC-MS to identify breakdown products (e.g., free nucleosides or shorter oligonucleotides) .
- Contradiction Analysis :
- Replicate conflicting studies with identical buffer systems (e.g., Tris vs. phosphate).
- Account for metal ion contamination (e.g., Mg<sup>2+</sup>), which may catalyze hydrolysis .
Q. What strategies validate the biological activity of Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine in signaling pathways involving cyclic nucleotides?
- Methodological Answer :
- Competitive ELISA : Compare binding affinity to cAMP/cGMP receptors (e.g., EPAC or PKG) using commercial kits .
- Cell-Based Assays : Transfect reporter constructs (e.g., CRE-luciferase) to measure downstream transcriptional activity .
- Negative Controls : Include scrambled-sequence oligonucleotides to rule out nonspecific effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
